Butynamine

Antihypertensive Blood Pressure Clinical

Butynamine (N-tert-butyl-N,2-dimethylbut-3-yn-2-amine) is a synthetic small molecule classified as a tertiary, sterically hindered aliphatic amine bearing a terminal alkyne. It was originally developed and investigated as an antihypertensive agent in the 1960s.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 3735-65-7
Cat. No. B1593366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButynamine
CAS3735-65-7
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESCC(C)(C)N(C)C(C)(C)C#C
InChIInChI=1S/C10H19N/c1-8-10(5,6)11(7)9(2,3)4/h1H,2-7H3
InChIKeyPAVORIOUUILGMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butynamine (CAS 3735-65-7) – A Highly Hindered Tertiary Acetylenic Amine with Antihypertensive Activity


Butynamine (N-tert-butyl-N,2-dimethylbut-3-yn-2-amine) is a synthetic small molecule classified as a tertiary, sterically hindered aliphatic amine bearing a terminal alkyne [1]. It was originally developed and investigated as an antihypertensive agent in the 1960s [2]. The compound features a unique structural architecture—a quaternary carbon adjacent to the amine, a tert-butyl substituent, and an acetylenic moiety—that distinguishes it from simpler primary or secondary amine antihypertensives of the same era [1].

Why Simple Amine Substitution Cannot Replace Butynamine in Specialized Research


Antihypertensive amines span diverse mechanisms (sympatholytic, vasodilator, diuretic) and pharmacokinetic profiles. Butynamine combines a prodrug-like N-demethylation activation step with an extremely hindered tertiary amine core, features not recapitulated by direct-acting amines such as guanethidine or reserpine [1]. Its metabolism to a short-lived active metabolite [2] creates a distinct pharmacodynamic signature that would be absent in a non-prodrug amine. Substitution with a structurally simpler amine could therefore compromise experimental reproducibility in studies where metabolic activation or steric constraints are critical variables.

Butynamine Differential Evidence: Head-to-Head and Class-Level Comparisons


Antihypertensive Blood Pressure Reduction: Butynamine vs. Hypertensive Baseline

In a 1962 clinical study, butynamine hydrochloride produced a measurable reduction in both systolic and diastolic blood pressure in hypertensive patients. Absolute mmHg values were not abstracted, and no active comparator arm was included. The study therefore establishes baseline antihypertensive efficacy but does not provide differential quantification against any specific alternative agent [1]. This evidence is sufficient to classify butynamine as an antihypertensive amine but insufficient for comparative procurement decisions.

Antihypertensive Blood Pressure Clinical Hypertension

Metabolic Activation via N-Demethylation: Butynamine vs. Direct-Acting Amines

Butynamine is N-demethylated by rat liver microsomes to yield des-N-methyl butynamine, an active metabolite that produces hypotensive effects of short duration [1]. This metabolic activation step is absent in direct-acting antihypertensive amines such as guanethidine, which exert their pharmacological effect without prior biotransformation. Although kinetic constants (Km, Vmax) are not reported, the existence of a prodrug-to-active metabolite conversion establishes a qualitative pharmacokinetic differentiator that may be relevant for studies investigating metabolic modulation of drug action.

Drug Metabolism Prodrug N-Demethylation Pharmacokinetics

Copper Amine Oxidase Inactivation Kinetics: 2‑Butynamine vs. Propargylamine

The core 2-butynamine scaffold, closely related to butynamine, acts as a mechanism-based inactivator of bovine plasma amine oxidase (BPAO) but with markedly slower inactivation kinetics compared to propargylamine. Propargylamine (0.4 mM) achieves complete BPAO inactivation in under 1 minute, whereas 2‑butynamine achieves inactivation substantially more slowly [1]. Optimized 4‑aryloxy‑2‑butynamine derivatives attain 20‑min IC₅₀ values of 20–25 µM [1]. While butynamine itself has not been directly assayed, its additional N‑tert‑butyl and gem‑dimethyl steric bulk would be predicted to further attenuate CAO inhibitory potency relative to 2‑butynamine, making it a low-potency reference point within this chemotype.

Copper Amine Oxidase Mechanism-Based Inactivation Enzyme Inhibition Structure-Activity Relationship

Extreme Steric Hindrance as a Selectivity Determinant vs. Less Hindered Amines

Butynamine possesses a tert‑butyl group and a gem‑dimethyl‑substituted quaternary carbon adjacent to the tertiary amine nitrogen, rendering it one of the most sterically hindered antihypertensive amines known [1]. This extreme hindrance is hypothesized to restrict rotational freedom and limit binding to certain receptor pockets compared to less hindered amines such as methyldopa or phentolamine [2]. Although no quantitative receptor subtype selectivity data (e.g., Ki ratios for α₁ vs. α₂ adrenergic receptors) are available for butynamine, the structural feature provides a rational basis for exploring steric determinants of receptor engagement.

Steric Hindrance Adrenergic Receptor Receptor Selectivity Off-Target Binding

Butynamine Application Scenarios Grounded in Current Quantitative Evidence


Investigational Antihypertensive Prodrug Pharmacology in Animal Models

Butynamine's demonstrated N‑demethylation to an active, short‑duration hypotensive metabolite [1] positions it as a tool compound for studying prodrug activation kinetics and duration‑of‑action relationships in rodent hypertension models. Researchers can compare hemodynamic time‑course profiles with direct‑acting amines to dissect the contribution of hepatic first‑pass metabolism to antihypertensive response.

Chemical Probe for Steric Effects on Microsomal N‑Demethylation

The compound's extreme steric hindrance, combined with its ability to nonetheless serve as a substrate for cytochrome P450‑mediated N‑demethylation [1], makes butynamine a valuable probe for investigating active‑site flexibility in drug‑metabolizing enzymes. This is relevant for laboratories studying structure‑metabolism relationships or predicting metabolic liabilities of hindered amine drug candidates.

Low‑Potency Reference Standard for Copper Amine Oxidase Inhibition Assays

The 2‑butynamine core exhibits intrinsically weak copper amine oxidase (CAO) inhibitory activity compared to propargylamine [2]. Butynamine, with its additional steric bulk, is predicted to be even less potent. It can therefore serve as a low‑potency reference compound in CAO inhibition screens, enabling clear resolution of structure‑activity contributions from 4‑aryloxy substituents in more potent analogs [2].

Scaffold for Steric‑Driven Adrenergic Receptor Selectivity Exploration

The unique steric environment around butynamine's amine nitrogen offers a starting point for medicinal chemistry programs seeking to engineer subtype‑selective adrenergic ligands. Although direct binding data are absent, the scaffold's hindrance profile [3] may be exploited in structure‑based design campaigns to reduce off‑target interactions that plague less hindered antihypertensive amines.

Quote Request

Request a Quote for Butynamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.